molecular formula C18H24N4O4 B3251626 tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate CAS No. 210303-93-8

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate

Cat. No.: B3251626
CAS No.: 210303-93-8
M. Wt: 360.4 g/mol
InChI Key: JIWXBZSTTYGAJT-UHFFFAOYSA-N
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Scientific Research Applications

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate has several applications in scientific research:

Future Directions

: Ambeed: tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate : Sigma-Aldrich: tert-Butyl (4-aminobutyl)carbamate hydrochloride : Sigma-Aldrich: tert-Butyl (5-aminopyridin-2-yl)carbamate : Synblock: this compound

Preparation Methods

The synthesis of tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl N-(4-aminobutyl)carbamate with 3-nitroquinoline under specific conditions . The reaction is monitored by thin layer chromatography, and the final product is obtained by washing the reaction mixture with water, drying over magnesium sulfate, and concentrating under vacuum . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate involves its interaction with specific molecular targets. The nitroquinoline moiety is known to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA processes . The exact pathways and targets are still under investigation, but the compound’s structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (4-((2-nitroquinolin-4-yl)amino)butyl)carbamate
  • tert-Butyl (4-((4-nitroquinolin-4-yl)amino)butyl)carbamate

These compounds share similar structures but differ in the position of the nitro group on the quinoline ring. This difference can significantly impact their chemical reactivity and biological activity . The unique positioning of the nitro group in this compound may confer specific advantages in certain applications, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[4-[(3-nitroquinolin-4-yl)amino]butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)26-17(23)20-11-7-6-10-19-16-13-8-4-5-9-14(13)21-12-15(16)22(24)25/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXBZSTTYGAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.59 g (19.08 mmol) of N-(tert-butoxycarbonyl)-1,4-diaminobutane was dissolved in 70 ml of triethylamine and 3.79 g (18.17 mmol) of 4-chloro-3-nitroquinoline was added thereto. The resulting mixture was heated at 70° C. and stirred for 4 hours. After the reaction mixture was concentrated under reduced pressure, the residue was dissolved in chloroform, washed with water, and dried (MgSO4). The solvent was distilled off under reduced pressure. The resulting residue was triturated with diethel ether and collected by filtration to obtain 5.77 g (16.01 mmol) of 4-[4-(tert-butoxycarbonylamino)butylamino]-3-nitroquinoline shown below as a yellow solid.
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the general method of Example 1 Part A, tert-butyl N-(4-aminobutyl)carbamate (254 g, 1.35 mol) was reacted with 4-chloro-3-nitroquinoline hydrochloride (331 g, 1.35 mmol) to provide 486 g of tert-butyl N-(4-[(3-nitroquinolin-4-yl)amino]butyl)carbamate as yellow solid. Analysis: Calculated for C18H24N4O4: %C, 59.99; %H, 6.71; %N, 15.55; Found: %C, 59.68; %H, 6.59; %N, 15.74.
Quantity
254 g
Type
reactant
Reaction Step One
Name
4-chloro-3-nitroquinoline hydrochloride
Quantity
331 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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